molecular formula C5H10ClF2NO2 B1458763 3,3-Difluoropiperidine-4,4-diol hydrochloride CAS No. 1788044-01-8

3,3-Difluoropiperidine-4,4-diol hydrochloride

Cat. No. B1458763
CAS RN: 1788044-01-8
M. Wt: 189.59 g/mol
InChI Key: CCPGIODLDBENST-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2 . It is used in research and has a molecular weight of 189.59 g/mol .


Synthesis Analysis

The synthesis of 3,3-Difluoropiperidine-4,4-diol hydrochloride involves a reaction with hydrogen chloride, palladium 10% on activated carbon, and hydrogen in ethanol and water at 20℃ . The mixture is purged with H2 three times and hydrogenated at room temperature under atmospheric pressure . After the starting material is consumed, the mixture is filtered through celite and the filter pad is extracted with EtOH . The combined filtrates are concentrated under reduced pressure and the crude 3,3-difluoropiperidine-4,4-diol hydrochloride product is used directly in the next step without purification .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoropiperidine-4,4-diol hydrochloride is represented by the formula C5H10ClF2NO2 . The InChI Key is CCPGIODLDBENST-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoropiperidine-4,4-diol hydrochloride include a molecular weight of 189.59 g/mol . It is stored in an inert atmosphere at 2-8°C . The compound is solid in physical form .

Scientific Research Applications

Pharmaceutical Research and Drug Development

3,3-Difluoropiperidine-4,4-diol hydrochloride is a valuable building block in pharmaceutical research. Its unique structure can be incorporated into novel drug molecules, potentially leading to the development of new therapeutic agents. For instance, its presence has been noted to enhance the selectivity of estrogen-positive breast cancer treatments, offering a significant improvement over existing therapies .

Molecular Functionalization

This compound is used in molecular functionalization to modify the properties of other molecules. It can introduce fluorine atoms into target molecules, which is particularly useful in the design of drugs since fluorine can greatly alter a drug’s metabolic stability and bioavailability .

NMR Spectroscopy

In the field of nuclear magnetic resonance (NMR) spectroscopy, 3,3-Difluoropiperidine-4,4-diol hydrochloride serves as a 19F NMR probe . This application is crucial as it allows for the study of molecular structures and dynamics without the need for deuterated solvents or internal standards, simplifying the process and reducing costs .

Chemical Synthesis

In synthetic chemistry, 3,3-Difluoropiperidine-4,4-diol hydrochloride is used as a reactant in various chemical reactions. Its difluorinated piperidine ring can participate in reactions leading to the formation of cyclic and acyclic β-aminofluoroalkenes, which have applications in medicinal chemistry and material science .

Safety and Hazards

The safety and hazards associated with 3,3-Difluoropiperidine-4,4-diol hydrochloride include the signal word “Warning” and the hazard statements H302, H315, H320, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3-difluoropiperidine-4,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c6-4(7)3-8-2-1-5(4,9)10;/h8-10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPGIODLDBENST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropiperidine-4,4-diol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoropiperidine-4,4-diol hydrochloride
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3,3-Difluoropiperidine-4,4-diol hydrochloride
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3,3-Difluoropiperidine-4,4-diol hydrochloride
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3,3-Difluoropiperidine-4,4-diol hydrochloride
Reactant of Route 5
3,3-Difluoropiperidine-4,4-diol hydrochloride
Reactant of Route 6
3,3-Difluoropiperidine-4,4-diol hydrochloride

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